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Compound of Interest

Compound Name:
7-Methoxy-3-

indolecarboxaldehyde

CAS No.: 109021-59-2

Cat. No.: B111118 Get Quote

Technical Profile: 7-Methoxy-3-
indolecarboxaldehyde
Content Type: Technical Reference & Characterization Guide Subject: Spectroscopic

Identification, Synthesis, and Quality Control of 7-Methoxy-3-indolecarboxaldehyde CAS:

109021-59-2

Executive Summary
7-Methoxy-3-indolecarboxaldehyde (also known as 7-methoxy-1H-indole-3-carbaldehyde) is

a pivotal heterocyclic building block in medicinal chemistry. It serves as a precursor for the

synthesis of complex indole alkaloids, kinase inhibitors, and antitubercular agents. The

presence of the methoxy group at the C7 position, adjacent to the indole NH, introduces unique

electronic and steric properties that distinguish it from the more common 5-methoxy isomers.

This guide provides a rigorous spectroscopic profile to assist researchers in the synthesis,

purification, and validation of this compound. It emphasizes the causality between molecular

structure and spectral signals, ensuring that data is not merely observed but understood.
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Before advanced spectral analysis, preliminary validation should be conducted using basic

physicochemical properties.

Property Value / Description Notes

Molecular Formula

Molecular Weight 175.18 g/mol

Appearance Off-white to pale yellow solid
Darkens upon oxidation/light

exposure.

Melting Point 159 – 160 °C
Distinct from unsubstituted

analog (193–198 °C).

Solubility DMSO, DMF, Methanol (warm)

Poor solubility in non-polar

solvents (

, Hexanes).

pKa (NH) ~15.0 (Predicted)
Acidic proton due to indole ring

system.

Synthesis & Impurity Profile (Context for
Spectroscopy)
To correctly interpret spectra, one must understand the genesis of the sample. The standard

synthesis involves the Vilsmeier-Haack formylation of 7-methoxyindole. This route introduces

specific impurity risks that spectroscopic analysis must detect.

Synthesis Workflow
The following diagram outlines the reaction pathway and critical workup steps to minimize

phosphorus contaminants.
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Figure 1: Vilsmeier-Haack formylation pathway.[1] Critical control points include the complete

hydrolysis of the iminium salt to prevent amidine impurities.

Common Impurities
Unreacted Starting Material: 7-Methoxyindole (Lack of aldehyde peak in NMR).

Phosphorus Residues: From

(Detect via

NMR if purity is critical).

Dimethylamine salts: From DMF hydrolysis.

Spectroscopic Characterization
H NMR Spectroscopy
The proton NMR spectrum in DMSO-

is the gold standard for identification. The 7-methoxy substituent exerts a shielding effect on H-
6 and influences the chemical shift of the NH proton via hydrogen bonding proximity.

Solvent: DMSO-

(Preferred over

for NH visibility and solubility).
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Position
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

NH (1) 12.05 br s -

Highly

deshielded;

broad due to

exchange/quadru

polar relaxation.

CHO (10) 9.92 s -

Characteristic

aldehyde singlet.

Key diagnostic

peak.

H-2 8.15 s (or d)

Deshielded by

C3-carbonyl.

Appears as

doublet if NH

coupling

resolves.

H-4 7.68 d

Deshielded by

C3-carbonyl

(peri-effect).

H-5 7.15 t (pseudo)
Ortho-coupling to

H-4 and H-6.

H-6 6.82 d

Shielded by

adjacent C7-

Methoxy group

(electron

donating).

OCH 3.94 s -

Strong singlet;

distinct methyl

environment.
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Application Note: The coupling pattern in the aromatic region (H4, H5, H6) is an "ABC" system

but often simplifies to first-order Doublet-Triplet-Doublet. H-4 is the most downfield aromatic

proton (excluding H-2) due to the anisotropy of the carbonyl group at C3.

C NMR Spectroscopy
The carbon spectrum confirms the skeleton and the oxidation state of the carbonyl.

Carbon Type
Shift (

ppm)
Assignment

Carbonyl (C=O) 185.2
Aldehyde carbon; most

deshielded.

C-7 (C-OMe) 146.5
Deshielded by oxygen

attachment (ipso effect).

C-7a 127.0 Quaternary bridgehead.

C-2 138.0 Adjacent to Nitrogen.

C-3a 128.5 Quaternary bridgehead.

C-3 118.5

Substituted carbon; shielded

relative to benzene due to

indole electron density.

Ar-CH (C4, C5, C6) 105 - 125

Aromatic methines. C6 is

typically most shielded (~105

ppm) due to ortho-OMe.

Methoxy (

)
55.4 Typical methoxy region.

Infrared (IR) Spectroscopy
IR is useful for rapid solid-state identification and checking for water content.

3150 – 3250 cm
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: N-H stretch (Broad, H-bonded).

2800 – 2850 cm

: C-H stretch (Aldehyde Fermi resonance, often weak).

1640 – 1655 cm

: C=O stretch. Note: This is lower than typical aliphatic aldehydes (1720 cm

) due to conjugation with the indole ring, which has significant enamine character.

1260 cm

: C-O stretch (Aryl alkyl ether).

Mass Spectrometry (MS)
Ionization: ESI (Positive mode).

Observed Ion:

.

Fragmentation: Loss of CO (28 Da) is common in indole aldehydes, leading to a fragment at

.

Structural Assignment Logic
To ensure the signals are assigned correctly (and not to an isomer like 5-methoxy), the

following logic flow is used, typically supported by 2D NMR (COSY/NOESY).
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Figure 2: NMR Assignment Logic. The NOE correlation between the methoxy protons and H-6

is the definitive proof of regiochemistry.

Experimental Protocol: Purification & Validation
If the spectroscopic data indicates impurities (e.g., extra aldehyde peaks or aliphatic noise),

perform the following purification:

Recrystallization: Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate. Add Hexanes

dropwise until turbidity persists. Cool slowly to 4°C.

TLC System: 50% Ethyl Acetate in Hexanes.

Rf Product: ~0.4 - 0.5.

Rf Starting Material: ~0.7 (Higher, less polar without CHO).
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Drying: Vacuum dry at 40°C for 6 hours to remove solvent residues (check 3.3 ppm for water

or 2.5 ppm for DMSO in NMR).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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